molecular formula C12H20N2O2 B5134872 2,2-dimethyl-4-(4-morpholinyl)tetrahydro-2H-pyran-4-carbonitrile

2,2-dimethyl-4-(4-morpholinyl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No. B5134872
M. Wt: 224.30 g/mol
InChI Key: ABPKAJAVAVNAQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-4-(4-morpholinyl)tetrahydro-2H-pyran-4-carbonitrile (DMTCP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DMTCP is a heterocyclic compound that contains a pyran ring and a morpholine ring. The compound is synthesized through a multistep process that involves the reaction of morpholine with 2,2-dimethyl-1,3-propanediol and subsequent reaction with cyanogen bromide.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-4-(4-morpholinyl)tetrahydro-2H-pyran-4-carbonitrile is not fully understood. However, studies have suggested that the compound may exert its antitumor activity by inducing apoptosis in cancer cells. 2,2-dimethyl-4-(4-morpholinyl)tetrahydro-2H-pyran-4-carbonitrile has been found to activate caspase-3, a key enzyme involved in the apoptotic pathway. The compound has also been found to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of cell survival and proliferation. 2,2-dimethyl-4-(4-morpholinyl)tetrahydro-2H-pyran-4-carbonitrile has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G1 phase.
Biochemical and Physiological Effects
2,2-dimethyl-4-(4-morpholinyl)tetrahydro-2H-pyran-4-carbonitrile has been found to have a number of biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 2,2-dimethyl-4-(4-morpholinyl)tetrahydro-2H-pyran-4-carbonitrile has also been found to reduce pain in animal models of inflammation and neuropathic pain. The compound has been shown to increase the levels of GABA, a neurotransmitter that is involved in the regulation of anxiety and mood. 2,2-dimethyl-4-(4-morpholinyl)tetrahydro-2H-pyran-4-carbonitrile has been found to have a neuroprotective effect by reducing neuronal damage in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

2,2-dimethyl-4-(4-morpholinyl)tetrahydro-2H-pyran-4-carbonitrile has a number of advantages and limitations for lab experiments. The compound is relatively easy to synthesize and has a high purity. 2,2-dimethyl-4-(4-morpholinyl)tetrahydro-2H-pyran-4-carbonitrile has been found to be stable under a range of conditions, making it suitable for use in a variety of assays. However, the compound has limited solubility in aqueous solutions, which may limit its use in certain experiments. 2,2-dimethyl-4-(4-morpholinyl)tetrahydro-2H-pyran-4-carbonitrile has also been found to be toxic at high concentrations, which may limit its use in vivo.

Future Directions

There are a number of future directions for research on 2,2-dimethyl-4-(4-morpholinyl)tetrahydro-2H-pyran-4-carbonitrile. One area of research is the development of analogs of 2,2-dimethyl-4-(4-morpholinyl)tetrahydro-2H-pyran-4-carbonitrile with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of 2,2-dimethyl-4-(4-morpholinyl)tetrahydro-2H-pyran-4-carbonitrile. Further studies are needed to fully understand the biochemical and physiological effects of the compound. Additionally, the potential use of 2,2-dimethyl-4-(4-morpholinyl)tetrahydro-2H-pyran-4-carbonitrile as a neuroprotective agent warrants further investigation. Finally, the development of new methods for the synthesis of 2,2-dimethyl-4-(4-morpholinyl)tetrahydro-2H-pyran-4-carbonitrile may lead to improved yields and purity of the compound.

Synthesis Methods

2,2-dimethyl-4-(4-morpholinyl)tetrahydro-2H-pyran-4-carbonitrile is synthesized through a multistep process that involves the reaction of morpholine with 2,2-dimethyl-1,3-propanediol and subsequent reaction with cyanogen bromide. The first step involves the reaction of morpholine with 2,2-dimethyl-1,3-propanediol in the presence of a catalyst to form 2,2-dimethyl-4-(4-morpholinyl)butan-1-ol. The second step involves the reaction of the intermediate with cyanogen bromide to form 2,2-dimethyl-4-(4-morpholinyl)tetrahydro-2H-pyran-4-carbonitrile. The synthesis method of 2,2-dimethyl-4-(4-morpholinyl)tetrahydro-2H-pyran-4-carbonitrile has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

2,2-dimethyl-4-(4-morpholinyl)tetrahydro-2H-pyran-4-carbonitrile has shown potential applications in drug discovery and development. The compound has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2,2-dimethyl-4-(4-morpholinyl)tetrahydro-2H-pyran-4-carbonitrile has also been shown to have anti-inflammatory and analgesic effects. The compound has been found to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. 2,2-dimethyl-4-(4-morpholinyl)tetrahydro-2H-pyran-4-carbonitrile has also been investigated for its potential use as a neuroprotective agent. The compound has been found to protect against neuronal damage in animal models of stroke and traumatic brain injury.

properties

IUPAC Name

2,2-dimethyl-4-morpholin-4-yloxane-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-11(2)9-12(10-13,3-6-16-11)14-4-7-15-8-5-14/h3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPKAJAVAVNAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)(C#N)N2CCOCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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